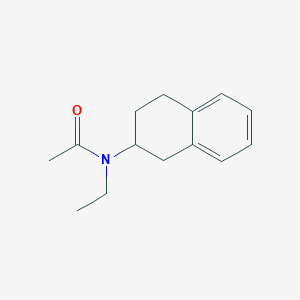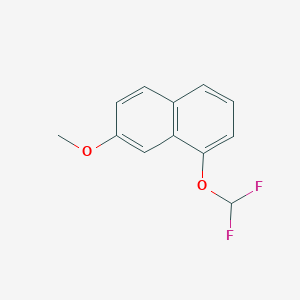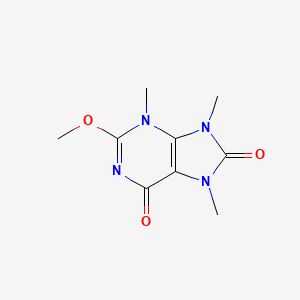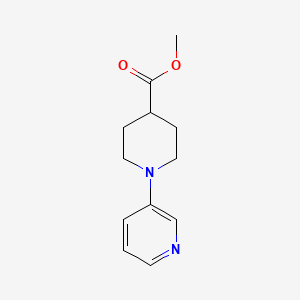
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a heterocyclic compound that features a piperidine ring substituted with a pyridine ring at the 3-position and a methyl ester group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate typically involves the reaction of 3-pyridylmethylamine with methyl 4-piperidone-4-carboxylate under acidic conditions. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the pyridine ring, making it less versatile in certain applications.
Pyridine derivatives: Similar in structure but may lack the piperidine ring, affecting their chemical reactivity and biological activity.
Uniqueness
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
methyl 1-pyridin-3-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-7-14(8-5-10)11-3-2-6-13-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3 |
InChI 键 |
SZTWJVGZVNOZPK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCN(CC1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11884960.png)
![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)



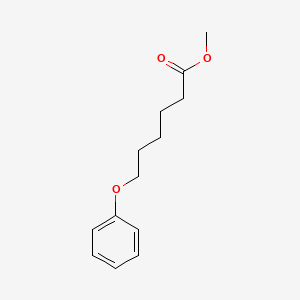

![1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11885002.png)

